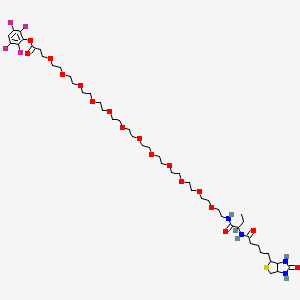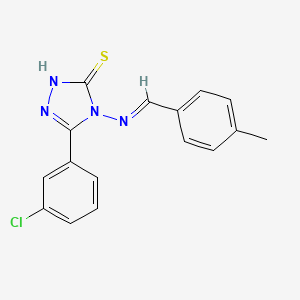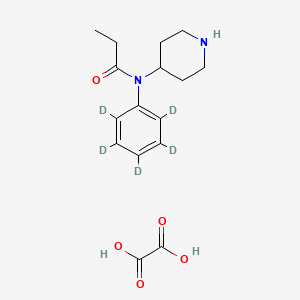
7-Oxo Staurosporin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxostaurosporine is a derivative of staurosporine, a well-known indolocarbazole alkaloid. This compound is notable for its potent inhibitory effects on protein kinase C and its significant cytotoxicity against various tumor cell lines . It was first isolated from the marine tunicate Eudistoma vannamei, which is endemic to the northeast coast of Brazil .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxostaurosporine involves sequential metal catalysis. Key steps include:
- Pd0-catalyzed addition of indolocarbazole to alkoxyallene combined with ring-closing metathesis.
- Ru-catalyzed chemoselective olefin migration .
- PdII-catalyzed oxidative cyclization to build the bicyclic core structure .
Industrial Production Methods: High-titer production of staurosporine, the precursor to 7-oxostaurosporine, can be achieved through heterologous expression and process optimization. This involves the integration of multi-copy biosynthetic gene clusters in well-characterized heterologous hosts like Streptomyces albus J1074, leading to significantly increased yields .
Chemical Reactions Analysis
Types of Reactions: 7-Oxostaurosporine undergoes various chemical reactions, including:
- Oxidation : Conversion to its oxidized form, which is highly fluorescent.
- Substitution : Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
- Oxidation : Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Substitution : Involves reagents like halogens or nucleophiles under specific conditions.
Major Products:
- Oxidation : Produces highly fluorescent analogues.
- Substitution : Yields various substituted derivatives with potential biological activities .
Scientific Research Applications
7-Oxostaurosporine has a wide range of applications in scientific research:
- Chemistry : Used as a model compound for studying indolocarbazole derivatives.
- Biology : Investigated for its role in cell cycle arrest and apoptosis.
- Medicine : Explored for its anticancer properties, showing significant cytotoxicity against tumor cell lines .
- Industry : Potential use in the development of new pharmaceuticals targeting protein kinases .
Mechanism of Action
7-Oxostaurosporine exerts its effects primarily through the inhibition of protein kinase C. This inhibition leads to the disruption of various cellular processes, including cell cycle progression and apoptosis. The compound also interacts with other molecular targets such as tyrosine kinases, contributing to its broad-spectrum anticancer activity .
Comparison with Similar Compounds
- Staurosporine : The parent compound, known for its potent kinase inhibition.
- UCN-01 and UCN-02 : Analogues with similar inhibitory effects on protein kinase C.
Uniqueness: 7-Oxostaurosporine is unique due to its higher fluorescence and specific inhibitory profile. It is more cytotoxic than staurosporine and its analogues, making it a valuable compound for targeted cancer therapies .
Properties
Molecular Formula |
C28H24N4O4 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |
InChI |
InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18+,25-,28+/m1/s1 |
InChI Key |
POTTVLREWUNNRO-MJQUMLNUSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12042554.png)


![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042567.png)
